

# Application Note & Protocol: ICP-MS Analysis of Trace Uranium in Copper Samples

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Copper;uranium

Cat. No.: B14721803

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

High-purity copper is a critical material in various scientific and industrial applications, including sensitive electronic components and particle detectors. The presence of trace elemental impurities, even at ultra-low concentrations, can significantly impact the material's performance. Uranium, a naturally occurring radioactive element, is a particularly critical contaminant due to its potential to interfere with sensitive measurements and applications. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful analytical technique capable of quantifying trace and ultra-trace elements with high sensitivity and specificity, making it the ideal method for the determination of uranium in high-purity copper.

This application note provides a detailed protocol for the analysis of trace uranium in copper samples using ICP-MS. The methodology covers sample preparation, instrumental analysis, and data processing, with a focus on achieving accurate and reliable results.

## Experimental Protocols

### Reagents and Materials

- High-purity copper sample (chips, turnings, or powder)
- Suprapur® or equivalent high-purity nitric acid (HNO<sub>3</sub>, 65-70%)

- Deionized (DI) water (18.2 MΩ·cm resistivity or higher)
- Uranium standard solutions (1000 mg/L, single-element standard)
- Internal standard solution (e.g., Rhodium (Rh) or Indium (In), 1000 mg/L)
- Certified Reference Material (CRM) for copper (e.g., BAM-M382 Pure Copper)
- Perfluoroalkoxy (PFA) or Polytetrafluoroethylene (PTFE) digestion vessels
- Volumetric flasks and pipettes
- ICP-MS instrument equipped with a collision/reaction cell

## Sample Preparation: Acid Digestion

A simple and robust acid digestion method is employed for the preparation of copper samples.  
[\[1\]](#)

- Accurately weigh approximately 0.5 - 1.0 g of the copper sample into a clean PFA or PTFE digestion vessel.
- Add 5 - 10 mL of high-purity nitric acid to the vessel.
- Gently heat the vessel on a hot plate in a fume hood to facilitate dissolution. The solution will turn blue as the copper dissolves.
- Continue heating until the sample is completely dissolved and the evolution of brown nitrogen dioxide fumes ceases.
- Allow the solution to cool to room temperature.
- Quantitatively transfer the digested sample to a 50 mL or 100 mL volumetric flask and dilute to the mark with deionized water. This results in a final acid concentration of approximately 1-2% (v/v).
- A further dilution may be necessary to bring the copper matrix concentration to a level suitable for the ICP-MS instrument (typically < 0.1% w/v) and to minimize matrix effects.

## Instrumental Analysis: ICP-MS

The following are typical ICP-MS instrument parameters for the analysis of trace uranium. These parameters may need to be optimized for the specific instrument being used.

Parameter	Value
RF Power	1550 W
Plasma Gas Flow	15 L/min
Auxiliary Gas Flow	0.8 L/min
Nebulizer Gas Flow	~1.0 L/min
Sample Uptake Rate	~0.4 mL/min
Dwell Time	10 - 50 ms
Isotopes Monitored	$^{235}\text{U}$ , $^{238}\text{U}$
Internal Standard	$^{103}\text{Rh}$ or $^{115}\text{In}$
Collision/Reaction Cell Gas	Helium (He) or Hydrogen ( $\text{H}_2$ )

Prepare a series of calibration standards by diluting the uranium stock solution in a matrix-matched solution (i.e., a solution containing high-purity copper at a concentration similar to the diluted samples). A typical calibration range is 0.1 to 10  $\mu\text{g/L}$  (ppb).

An internal standard is used to correct for instrumental drift and matrix effects. Rhodium (Rh) or Indium (In) are suitable internal standards for uranium analysis. The internal standard should be added to all blanks, standards, and samples at a constant concentration (e.g., 10  $\mu\text{g/L}$ ).

The high copper matrix can cause both spectral and non-spectral interferences.

- Non-spectral interferences (Matrix Effects): These are minimized by diluting the sample and by using an internal standard.<sup>[2]</sup>
- Spectral Interferences: Isobaric and polyatomic interferences can affect the accuracy of the uranium measurement. The primary isotopes of uranium,  $^{235}\text{U}$  and  $^{238}\text{U}$ , have few direct isobaric overlaps. However, polyatomic interferences from the matrix and plasma gas can

occur. The use of a collision/reaction cell with a gas like helium or hydrogen is crucial to remove these interferences. The collision gas kinetically discriminates against polyatomic ions, while the reaction gas can neutralize or shift the interfering species to a different mass.

## Data Presentation

### Method Detection Limits

The method detection limit (MDL) is the minimum concentration of an analyte that can be measured and reported with 99% confidence that the analyte concentration is greater than zero.

Analyte	Isotope	Method Detection Limit (MDL) in Copper Matrix (µg/kg)
Uranium	$^{238}\text{U}$	~0.01 - 0.1

Note: MDLs are instrument and matrix dependent and should be determined experimentally.

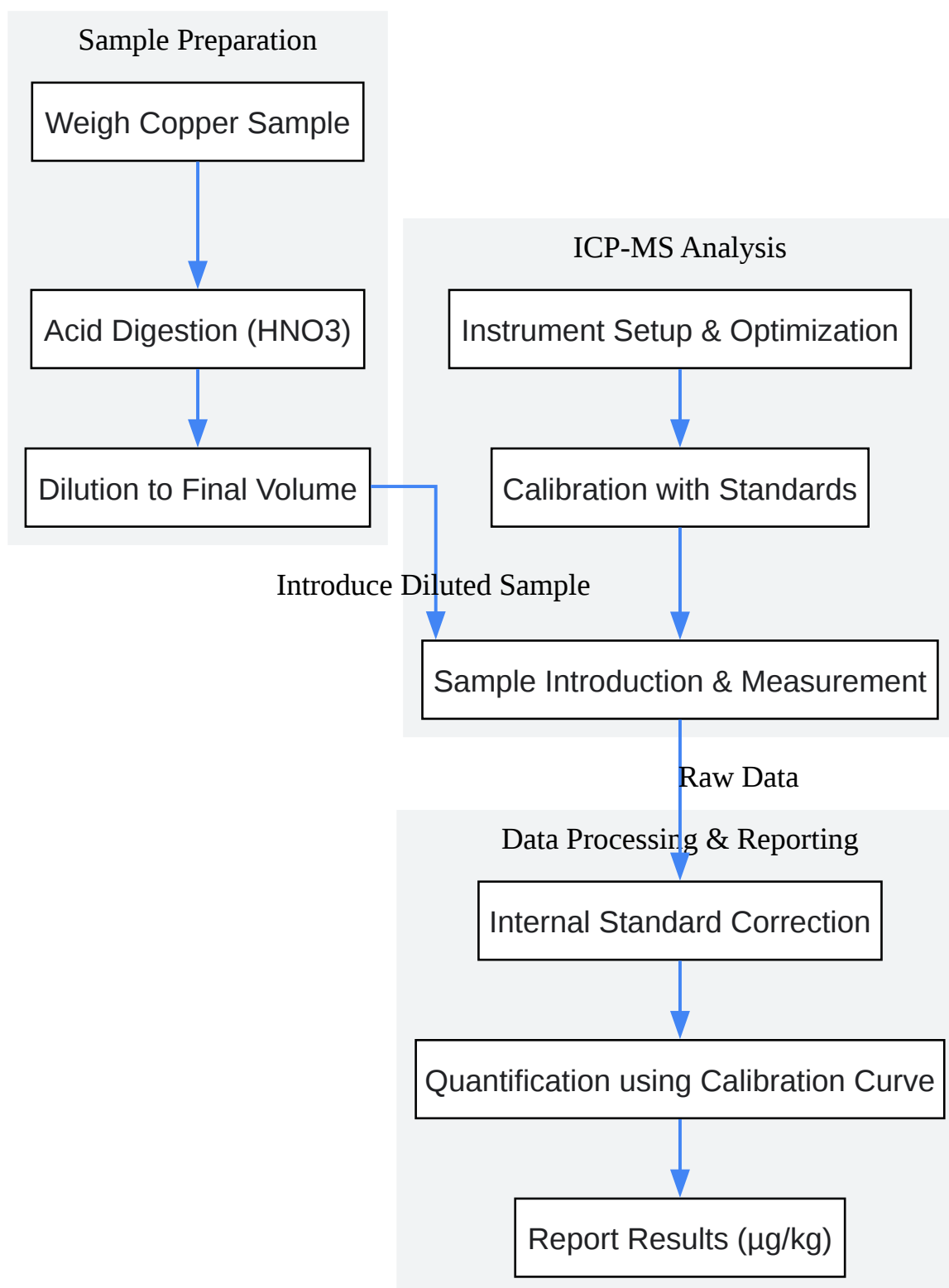
### Analysis of Certified Reference Material

To validate the accuracy and precision of the method, a certified reference material (CRM) with a known concentration of uranium in a copper matrix should be analyzed.

Certified Reference Material	Certified Uranium Concentration (mg/kg)	Measured Uranium Concentration (mg/kg)	Recovery (%)
BAM-M382 Pure Copper	Value not certified for Uranium	To be determined experimentally	-
Hypothetical CRM	$0.50 \pm 0.05$	$0.48 \pm 0.03$	96

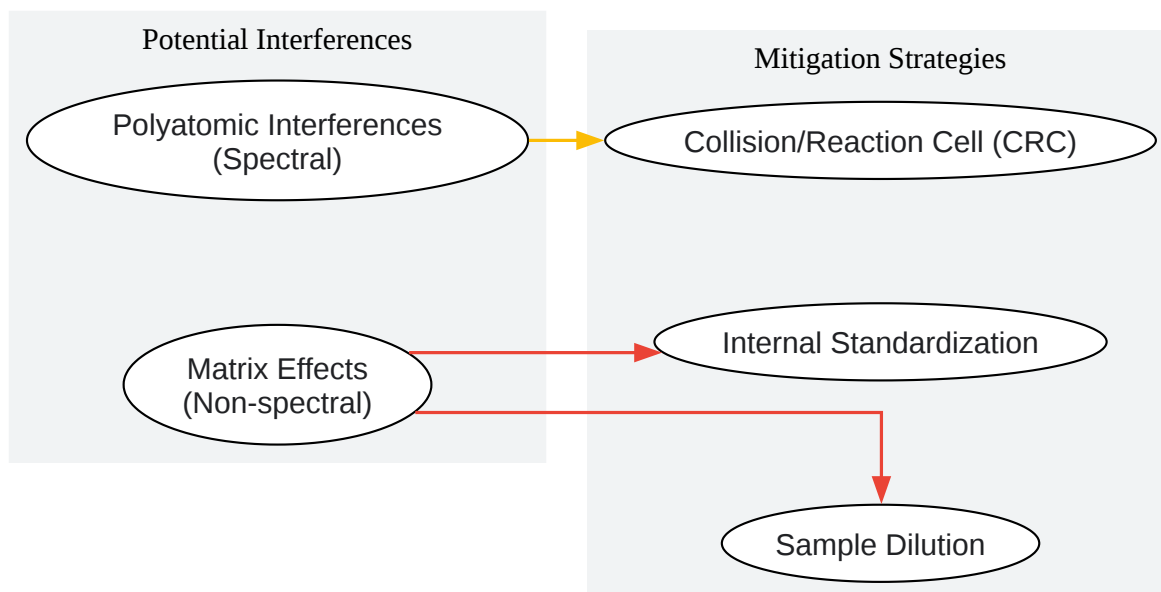
Note: The table above is an example. Actual CRM data should be used.

## Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: Experimental workflow for ICP-MS analysis of trace uranium in copper.



[Click to download full resolution via product page](#)

Caption: Strategies for mitigating interferences in ICP-MS analysis.

## Conclusion

This application note provides a comprehensive and detailed protocol for the determination of trace uranium in high-purity copper samples by ICP-MS. The described method, incorporating acid digestion, appropriate dilution, internal standardization, and the use of a collision/reaction cell, allows for accurate and sensitive quantification of uranium at ultra-trace levels. The validation of the method using certified reference materials is essential to ensure the quality and reliability of the analytical data. This protocol is intended to serve as a valuable resource for researchers and scientists in various fields requiring the analysis of high-purity materials.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. analytik-jena.com [analytik-jena.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- To cite this document: BenchChem. [Application Note & Protocol: ICP-MS Analysis of Trace Uranium in Copper Samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14721803#icp-ms-analysis-of-trace-uranium-in-copper-samples]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)